Topoisomerase I inhibitor 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

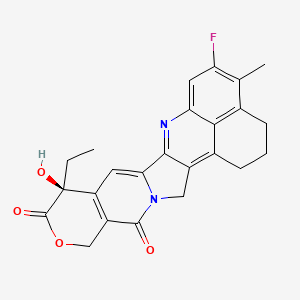

Molecular Formula |

C24H21FN2O4 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |

InChI |

InChI=1S/C24H21FN2O4/c1-3-24(30)16-7-19-21-14(9-27(19)22(28)15(16)10-31-23(24)29)13-6-4-5-12-11(2)17(25)8-18(26-21)20(12)13/h7-8,30H,3-6,9-10H2,1-2H3/t24-/m0/s1 |

InChI Key |

YLGVBUAQTQSHCD-DEOSSOPVSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Topoisomerase I Inhibitor 8 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Topoisomerase I inhibitor 8, a potent hexacyclic analog of camptothecin. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate further research and development in the field of novel anticancer agents.

Introduction to Topoisomerase I Inhibition

DNA topoisomerase I (Top1) is a crucial nuclear enzyme that modulates the topological state of DNA, a process essential for replication, transcription, and other cellular functions.[1] Top1 functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind, and then religating the break.[1] A significant class of anticancer drugs, including the natural product camptothecin (CPT) and its derivatives, function by targeting Top1.[1] These inhibitors stabilize the covalent Top1-DNA cleavage complex, which ultimately leads to lethal double-strand breaks in replicating cells and triggers apoptosis.[2]

This compound (also known as compound 57) is a synthetic hexacyclic analog of camptothecin that has demonstrated potent antitumor activity.[3][4] Understanding the relationship between the chemical structure of this and related compounds and their biological activity is paramount for the rational design of more effective and less toxic Top1-targeted cancer therapeutics.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound and its analogs has been evaluated through in vitro cytotoxicity assays against various cancer cell lines and direct measurement of Top1 inhibition. The following tables summarize the key quantitative data from the foundational study by Sugimori M, et al. (1998).

Table 1: In Vitro Cytotoxicity of this compound and Reference Compounds

| Compound | P388 (IC50, ng/mL) | HOC-21 (IC50, ng/mL) | QG-56 (IC50, ng/mL) |

| This compound | 0.22 | 2.06 | 0.17 |

| SN-38 (active metabolite of Irinotecan) | - | - | - |

Data extracted from MedChemExpress product information, citing Sugimori M, et al.[3][4]

Table 2: Topoisomerase I Inhibitory Activity of this compound

| Compound | Relative Potency (IC50 of compound / IC50 of SN-38) |

| This compound | 0.51 |

Data extracted from MedChemExpress product information, citing Sugimori M, et al.[3][4]

Table 3: Structure-Activity Relationship of Ring A- and F-Modified Hexacyclic Camptothecin Analogs

(Detailed quantitative data for the full series of 19 compounds is located in the primary literature: Sugimori M, et al. J Med Chem. 1998 Jun 18;41(13):2308-18. The following is a qualitative summary based on the abstract of this publication.)

| Modification | General Effect on Activity |

| Hexacyclic core structure | Generally more potent than the pentacyclic camptothecin core. |

| Substituents on Ring A (position 5) | Introduction of compact, electron-withdrawing groups (e.g., -OH, -OCH3, -Cl, -F) significantly increases antitumor activity. |

| 4-methyl-5-fluoro substitution | Reported as the most potent analog, approximately 10 times more active than SN-38 in vitro. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs. These protocols are based on standard techniques in the field and are representative of the methods likely employed in the primary research.

Topoisomerase I-Mediated DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of human topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I (e.g., from HeLa cell nuclei)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 10 mM spermidine, 50% glycerol)

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide staining solution

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x Topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding a pre-determined amount of human Topoisomerase I enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of Topoisomerase I is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA at increasing concentrations of the test compound. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., P388, HOC-21, QG-56)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the study of Topoisomerase I inhibitors.

Caption: Mechanism of action of Topoisomerase I inhibitors like compound 8.

Caption: Workflow for the SAR study of novel Topoisomerase I inhibitors.

Conclusion and Future Directions

The available data strongly indicate that this compound is a highly potent anticancer agent, exhibiting sub-nanomolar to low nanomolar cytotoxic activity and significant Topoisomerase I inhibition. The structure-activity relationship of the hexacyclic camptothecin series, from which this inhibitor originates, highlights the importance of the fused ring system and the nature of substituents on the A-ring for biological activity. Specifically, the introduction of small, electron-withdrawing groups at position 5 of the A-ring appears to be a key strategy for enhancing potency.

Future research in this area should focus on:

-

Expanding the Analog Library: Synthesis of new analogs with diverse substitutions on the hexacyclic core to further probe the SAR.

-

In Vivo Efficacy and Toxicology: Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like characteristics.

-

Mechanism of Resistance: Studies to understand potential mechanisms of resistance to this class of inhibitors.

By building upon the foundational knowledge of the structure-activity relationships of these potent Topoisomerase I inhibitors, the scientific community can continue to advance the development of novel and effective treatments for cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Topoisomerase I Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topoisomerase I inhibitor 8, a potent hexacyclic analogue of camptothecin. It covers its discovery, mechanism of action, and methods for its biological evaluation. While the specific, step-by-step synthesis protocol from the primary literature could not be accessed for this guide, the key synthetic strategy is outlined.

Introduction

This compound, also referred to as compound 57 in seminal literature, is a potent anti-cancer agent that targets Topoisomerase I, a crucial enzyme in DNA replication and transcription.[1] Its chemical formula is C24H21FN2O4, with a molecular weight of 420.43.[2] As a hexacyclic analogue of camptothecin, it exhibits significant cytotoxic effects against various tumor cell lines.[1]

Discovery

This compound was developed as part of a series of ring A- and F-modified hexacyclic analogues of camptothecin. The research aimed to improve the antitumor activity of the parent compound. Among the synthesized compounds, the 4-methyl-5-fluoro hexacyclic analogue, designated as this compound, emerged as a highly potent derivative.[3]

Synthesis

The synthesis of this compound is achieved through a Friedländer condensation reaction. This method involves the reaction of an appropriately substituted bicyclic amino ketone with a tricyclic ketone to construct the characteristic hexacyclic core of the molecule.[3]

While the detailed experimental protocol from the primary publication by Sugimori et al. could not be retrieved, the general approach of the Friedländer synthesis of quinolines provides a foundational understanding of the synthetic route.[4][5][6]

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Mechanism of Action

This compound functions as a classic Topoisomerase I poison. It stabilizes the covalent complex formed between Topoisomerase I and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these complexes. The collision of the replication fork with these stalled complexes results in irreversible double-strand DNA breaks, triggering the DNA damage response and ultimately leading to apoptosis and cell death.[7][8]

Signaling Pathway of Topoisomerase I Inhibition

Caption: Signaling cascade initiated by this compound.

Quantitative Data

The biological activity of this compound has been quantified through cytotoxicity assays against various cancer cell lines and in vitro Topoisomerase I inhibition assays.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | P388 (Murine Leukemia) | 0.22 ng/mL | [1] |

| HOC-21 (Human Lung Cancer) | 2.06 ng/mL | [1] | |

| QG-56 (Human Lung Cancer) | 0.17 ng/mL | [1] | |

| Relative IC50 (Topoisomerase I Inhibition) | - | 0.51 (relative to SN-38) | [1][2] |

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound (dissolved in DMSO)

-

Sterile deionized water

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

1 µL of this compound at various concentrations (or DMSO for control)

-

x µL of sterile deionized water

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase I. The final volume should be 20 µL.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto the agarose gel. Include a lane with untreated supercoiled DNA and a lane with fully relaxed DNA as markers.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

Experimental Workflow for Topoisomerase I Relaxation Assay

Caption: Step-by-step workflow for the Topoisomerase I relaxation assay.

Cytotoxicity Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cultured cancer cells using a colorimetric assay such as the MTT or CCK-8 assay.

Materials:

-

Cancer cell lines (e.g., P388, HOC-21, QG-56)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours, allowing for the formation of formazan crystals.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action targeting Topoisomerase I. The data presented in this guide underscore its potential as an anti-cancer therapeutic. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting. Further exploration into its specific effects on cellular signaling pathways could provide deeper insights into its biological activity and potential for clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Synthesis and antitumor activity of ring A- and F-modified hexacyclic camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Target Validation of Topoisomerase I Inhibitor 8 in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA Topoisomerase I (Top1) is a well-established and critical target in oncology.[1][2][3] These enzymes resolve topological stress in DNA during essential cellular processes like replication and transcription.[4][5][6] Topoisomerase I inhibitors exert their anticancer effects by trapping the enzyme on the DNA in a covalent complex, known as the Top1 cleavage complex (Top1cc).[5] The collision of replication forks with these stabilized complexes leads to irreversible DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[7][8]

Topoisomerase I inhibitor 8 is a potent, hexacyclic analogue of camptothecin, a classic Top1 inhibitor.[9][10] This guide provides a comprehensive technical overview of the necessary steps and methodologies to validate Top1 as the functional target of this compound in cancer cells. We detail the key in vitro and in vivo assays, present available quantitative data, and illustrate the underlying molecular pathways and experimental workflows.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress by introducing a transient single-strand break in the DNA backbone.[5] The enzyme's catalytic tyrosine residue forms a covalent bond with the 3'-end of the broken DNA strand.[5] This intermediate allows for the controlled rotation of the DNA, after which the enzyme re-ligates the strand. Topoisomerase poisons, such as camptothecin analogues, function by stabilizing this intermediate cleavable complex.[4] This stabilization prevents the re-ligation step, and when a DNA replication fork encounters this roadblock, the transient single-strand break is converted into a permanent and cytotoxic double-strand break, initiating the DNA Damage Response (DDR) pathway.[7]

Quantitative Efficacy Data

This compound demonstrates potent cytotoxic effects against various tumor cell lines and is a more effective inhibitor of Top1's enzymatic activity than SN-38, the active metabolite of the FDA-approved drug Irinotecan.[9][10]

| Parameter | Value | Cell Lines / Conditions | Reference |

| IC₅₀ (Cytotoxicity) | 0.22 ng/mL | P388 (Murine Leukemia) | [9][10] |

| 2.06 ng/mL | HOC-21 (Human Lung Adenocarcinoma) | [9][10] | |

| 0.17 ng/mL | QG-56 (Human Lung Squamous Cell Carcinoma) | [9][10] | |

| IC₅₀ (Relaxation Assay) | 0.51 (Ratio to SN-38) | In vitro, Topoisomerase I enzyme | [9][10] |

| Table 1: In Vitro Efficacy of this compound. |

Target Validation Workflow

A multi-step approach is required to rigorously validate that the cytotoxic effects of this compound are a direct result of its interaction with Topoisomerase I. This workflow progresses from direct biochemical confirmation of enzyme inhibition to cellular target engagement and finally to downstream pathway analysis.

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This biochemical assay directly measures the inhibition of Top1's catalytic activity.[11] Top1 relaxes supercoiled plasmid DNA; an effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

-

Principle: Supercoiled and relaxed DNA isoforms have different electrophoretic mobilities on an agarose gel. The inhibition of Top1 activity is quantified by the persistence of the faster-migrating supercoiled DNA form.

-

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound and control compounds (e.g., Camptothecin, SN-38)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 0.1 mg/ml gelatin, 0.5 mM MgCl₂)[12]

-

Stop Buffer/Loading Dye (e.g., 5% SDS, 0.25% bromophenol blue, 25% glycerol)[12]

-

Agarose gel (1%) with Ethidium Bromide or SYBR Safe

-

TAE Buffer

-

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a microcentrifuge tube, combine the reaction buffer, 0.5-1.0 unit of Top1 enzyme, and the inhibitor at the desired final concentration.

-

Initiate the reaction by adding ~160 ng of supercoiled plasmid DNA.[12]

-

Incubate the reaction at 37°C for 30 minutes.[12]

-

Terminate the reaction by adding the Stop Buffer/Loading Dye.

-

Load samples onto a 1% agarose gel and perform electrophoresis.

-

Visualize DNA bands under UV light and quantify the percentage of supercoiled vs. relaxed DNA to determine the IC₅₀ value.

-

Protocol 2: Top1-Mediated DNA Cleavage Assay

This assay provides direct evidence that the inhibitor stabilizes the Top1-DNA cleavage complex, which is the hallmark of a Top1 poison.[1][13]

-

Principle: The inhibitor traps Top1 covalently bound to DNA. Denaturing conditions (SDS, heat) reveal the DNA single-strand breaks as specific cleavage products on a denaturing polyacrylamide gel. The use of a 3'-end radiolabeled DNA substrate allows for sensitive detection of these fragments.[1][13]

-

Materials:

-

DNA substrate (e.g., a specific oligonucleotide duplex)

-

T4 Polynucleotide Kinase and [γ-³²P]ATP for labeling

-

Human Topoisomerase I enzyme

-

This compound

-

Reaction Buffer

-

Stop Solution (e.g., formamide loading dye)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

-

Procedure:

-

Prepare a 3'-radiolabeled DNA substrate.

-

Incubate the labeled DNA substrate with Top1 enzyme in the presence of varying concentrations of this compound for 30-60 minutes at 37°C.

-

Terminate the reaction by adding SDS to a final concentration of 1%.

-

Add formamide loading dye, heat at 95°C for 5 minutes to denature the DNA, and immediately place on ice.

-

Separate the DNA fragments by electrophoresis on a denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Analyze the resulting autoradiogram for inhibitor-induced cleavage bands, which will increase in intensity with higher drug concentrations.

-

Protocol 3: Cellular Cytotoxicity Assay (MTS/MTT)

This assay determines the concentration of the inhibitor required to reduce the viability of a cancer cell population by 50% (IC₅₀), providing a quantitative measure of its cytotoxic potency.

-

Principle: Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (MTS or MTT) into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Materials:

-

Selected cancer cell lines (e.g., HOC-21, QG-56)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTS or MTT reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (typically ranging from 0.1 nM to 100 µM) for 72 hours.

-

Add the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 4: Western Blot for DNA Damage Response Markers

This protocol confirms that the inhibitor's cytotoxicity is mediated by the induction of DNA damage.

-

Principle: The formation of double-strand breaks triggers the phosphorylation of histone H2AX (creating γH2AX) and the cleavage of PARP-1, both of which are key markers of the DNA damage response and apoptosis. These protein modifications can be detected by specific antibodies.

-

Materials:

-

Cancer cells treated with this compound

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., PVDF membrane)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound at a concentration near the IC₅₀ for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells, quantify total protein concentration, and normalize samples.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Apply ECL substrate and capture the chemiluminescent signal. An increase in γH2AX and cleaved PARP levels confirms the induction of DNA damage and apoptosis.

-

Signaling Pathway Analysis

The cytotoxic effect of this compound is initiated by the stabilization of the Top1cc, which leads to the activation of the DNA Damage Response (DDR) cascade, culminating in apoptosis.

Conclusion

The validation of Topoisomerase I as the primary target of this compound requires a systematic and multi-faceted experimental approach. The data available demonstrates that this compound is a potent cytotoxic agent that functions by inhibiting the enzymatic activity of Top1 more effectively than the established active metabolite SN-38.[9][10] The protocols outlined in this guide, from biochemical target engagement assays to the analysis of cellular DNA damage response pathways, provide a robust framework for researchers to confirm this mechanism of action. Successful completion of this validation cascade is a critical step in the preclinical development of this compound as a promising anti-cancer therapeutic.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an immunoassay for quantification of topoisomerase I in solid tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 8. news-medical.net [news-medical.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Topoisomerase I Inhibitor 8: A Hexacyclic Camptothecin Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topoisomerase I inhibitor 8, a potent, hexacyclic analogue of the natural anticancer agent, camptothecin. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical cellular pathways it modulates.

Introduction: The Pursuit of Enhanced Camptothecin Analogues

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during critical cellular processes like replication and transcription.[1][2][3] Topoisomerase I (Top1) accomplishes this by introducing transient single-strand breaks in the DNA backbone.[1][4] The natural product camptothecin (CPT) was the first identified inhibitor of Top1 and demonstrated significant antitumor activity.[5][6] However, its clinical utility was hampered by poor water solubility and adverse side effects.[5][6][7]

This led to the development of numerous semi-synthetic and synthetic analogues, such as topotecan and irinotecan, aimed at improving the therapeutic index.[7][8][9] The development of hexacyclic analogues represents a further effort to enhance the potency, stability, and tumor-targeting capabilities of the camptothecin scaffold.[10][11][12] this compound (also referred to as compound 57 in some literature) is one such potent hexacyclic analogue that exhibits significant cytotoxic effects against tumor cells.[13][14]

Chemical Profile:

Mechanism of Action: Poisoning the Enzyme

Unlike catalytic inhibitors, camptothecin and its analogues are classified as "topoisomerase poisons".[1][15] Their mechanism does not prevent Top1 from binding to or cleaving DNA. Instead, they act by stabilizing the transient intermediate known as the Top1-DNA cleavage complex (Top1cc).[1][4][8][16]

This compound binds to this enzyme-DNA interface.[4][17] The planar structure of the hexacyclic core allows it to intercalate between the DNA base pairs at the cleavage site.[1][4][18] This physical blockade prevents the enzyme from re-ligating the nicked DNA strand, which is a crucial step in its catalytic cycle.[1][16][18]

The persistence of these stabilized Top1cc complexes is highly cytotoxic. When a DNA replication fork collides with a trapped Top1cc, the single-strand break is converted into a permanent and irreversible double-strand break.[8][18][19][20] The accumulation of this severe DNA damage triggers cell cycle arrest, typically in the S-phase, and ultimately initiates programmed cell death (apoptosis).[2][6][19]

Caption: Mechanism of Topoisomerase I inhibition by its hexacyclic analogue.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The data highlights its potent cytotoxic and enzyme-inhibitory activities.

Table 1: In Vitro Cytotoxicity of this compound [13][14]

| Cell Line | Cell Type | IC₅₀ (ng/mL) |

| P388 | Murine Leukemia | 0.22 |

| HOC-21 | - | 2.06 |

| QG-56 | - | 0.17 |

| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |

Table 2: Topoisomerase I Inhibitory Activity [13][14]

| Compound | Relative Potency Metric | Value |

| This compound | IC₅₀ of Compound / IC₅₀ of SN-38 | 0.51 |

| This value indicates that this compound is approximately twice as potent as SN-38 (the active metabolite of irinotecan) at inhibiting the relaxation of supercoiled DNA by Topoisomerase I in vitro. |

Downstream Signaling: The Path to Apoptosis

The double-strand breaks generated by this compound activate a complex DNA Damage Response (DDR). This leads to the activation of checkpoint kinases like ATM and ATR, which in turn phosphorylate downstream targets such as p53 and Chk1/Chk2. This cascade results in cell cycle arrest, providing the cell an opportunity to repair the damage. If the damage is too extensive, the cell is directed towards apoptosis, primarily through the intrinsic (mitochondrial) pathway.

Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in cell death.[20][21][22]

Caption: Apoptotic signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Topoisomerase I inhibitors like the hexacyclic analogue 8.

Topoisomerase I Relaxation Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of Top1, which relaxes supercoiled plasmid DNA.[3][23][24]

Objective: To determine the concentration at which the test compound inhibits 50% of Top1 catalytic activity.

Materials:

-

Purified human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol).

-

Test compound (this compound) at various concentrations.

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 25% glycerol).

-

Agarose (1%), TAE buffer.

-

DNA stain (e.g., Ethidium Bromide).

Procedure:

-

Prepare reaction tubes on ice. To each tube, add 10x Top1 reaction buffer, supercoiled plasmid DNA (final concentration ~200 ng), and sterile water to a near-final volume (e.g., 18 µL).

-

Add the test compound at a range of final concentrations to the respective tubes. Include a positive control (e.g., Camptothecin) and a no-drug (DMSO/vehicle) control.

-

Initiate the reaction by adding a standard amount of Topoisomerase I enzyme (e.g., 1 unit) to each tube. The final reaction volume should be 20 µL.

-

Terminate the reaction by adding 4-5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer until the supercoiled and relaxed forms of the plasmid are well-separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analysis: The supercoiled DNA (faster migrating) will be converted to relaxed DNA (slower migrating) in the presence of active Top1. An effective inhibitor will prevent this conversion, resulting in a prominent supercoiled DNA band. The intensity of the bands can be quantified to determine the IC₅₀.

In Vitro Cytotoxicity Assay (MTT/MTY Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potency.[12]

Objective: To determine the IC₅₀ of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., P388, QG-56).

-

Complete cell culture medium.

-

96-well microtiter plates.

-

Test compound (this compound) serially diluted.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells for untreated (vehicle) and blank (medium only) controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Caption: General workflow for the evaluation of a novel Topoisomerase I inhibitor.

Conclusion

This compound is a potent hexacyclic analogue of camptothecin that demonstrates significant antitumor activity in vitro. Its mechanism of action is consistent with that of a topoisomerase poison, stabilizing the Top1-DNA cleavage complex and inducing lethal double-strand breaks during DNA replication. The quantitative data indicates a high degree of cytotoxicity against various tumor cell lines and superior enzyme inhibition compared to SN-38, the active metabolite of a clinically used drug. This positions this compound and related hexacyclic structures as a promising scaffold for the development of next-generation anticancer therapeutics with potentially improved efficacy and pharmacological properties. Further in vivo studies are warranted to fully assess its therapeutic potential.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Synthesis and in vitro cytotoxicity of hexacyclic camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and antitumor activity of A-ring modified hexacyclic analogues of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

Unraveling the Cytotoxic Potential of Topoisomerase I Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I inhibitor 8, a potent hexacyclic analogue of camptothecin, has emerged as a significant compound of interest in oncology research due to its pronounced cytotoxic effects against various tumor cell lines.[1] This technical guide provides a comprehensive overview of its mechanism of action, quantitative cytotoxic data, detailed experimental protocols, and the key signaling pathways involved in its anti-tumor activity.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting and inhibiting the nuclear enzyme topoisomerase I (Topo I).[1] Topo I plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix through the creation of transient single-strand breaks. The inhibitor stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavage complex.[2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized cleavage complexes, irreversible double-strand DNA breaks occur, triggering a DNA damage response that ultimately leads to programmed cell death (apoptosis).[2]

Quantitative Cytotoxic Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the tumor cell population, are summarized below.

| Cell Line | Cancer Type | IC50 (ng/mL) |

| P388 | Murine Leukemia | 0.22[1] |

| HOC-21 | Human Ovarian Cancer | 2.06[1] |

| QG-56 | Human Lung Cancer | 0.17[1] |

Table 1: In vitro cytotoxicity (IC50) of this compound against various tumor cell lines.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Tumor cell lines (e.g., P388, HOC-21, QG-56)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a blank (medium only).

-

Incubation: Incubate the plate for a further 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The cytotoxic effects of this compound are mediated through the induction of apoptosis, a highly regulated process of programmed cell death. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound demonstrates significant cytotoxic effects against a range of tumor cell lines, with its mechanism of action rooted in the induction of DNA damage and subsequent apoptosis. The provided data and protocols offer a foundational resource for researchers investigating its therapeutic potential. Further in-depth studies into the specific downstream signaling cascades in various cancer models will be crucial for its continued development as a potential anti-cancer agent.

References

An In-Depth Technical Guide to Topoisomerase I Inhibitor 8 and its Effect on DNA Supercoiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for regulating DNA topology, a fundamental process in DNA replication, transcription, and recombination. Its inhibition has emerged as a key strategy in cancer chemotherapy. This technical guide provides a comprehensive overview of Topoisomerase I inhibitor 8, a potent hexacyclic analogue of camptothecin. We delve into its mechanism of action, its profound effects on DNA supercoiling, and present detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and DNA topology.

Introduction to Topoisomerase I and DNA Supercoiling

DNA within the cell nucleus is maintained in a highly organized and compact structure, often involving supercoiling. While essential for packaging, this supercoiling presents topological challenges for cellular processes that require strand separation, such as replication and transcription. DNA topoisomerases are a class of enzymes that resolve these topological problems by transiently cleaving and religating DNA strands.[1]

Topoisomerase I belongs to the type IB family of topoisomerases, which function by introducing a transient single-strand break in the DNA backbone. This allows for the controlled rotation of the DNA around the intact strand, leading to the relaxation of both positive and negative supercoils.[2] The enzyme then reseals the nick, restoring the integrity of the DNA molecule. Given their crucial role in cell proliferation, Top1 enzymes are a validated and significant target for anticancer drug development.[1]

This compound: A Hexacyclic Camptothecin Analogue

This compound is a potent, synthetic hexacyclic analogue of the natural product camptothecin.[3][4] Like other camptothecins, its primary mechanism of action is the inhibition of Topoisomerase I. It exerts its cytotoxic effects against tumor cells by trapping the Top1-DNA cleavage complex.[3][4][5]

Mechanism of Action

The antitumor activity of this compound stems from its ability to stabilize the covalent intermediate formed between Topoisomerase I and DNA, known as the "cleavable complex".[5][6] The inhibitor intercalates at the DNA cleavage site, preventing the religation of the nicked DNA strand.[7] This leads to an accumulation of these stalled complexes, which can have several downstream consequences:

-

Replication Fork Collision: When a DNA replication fork encounters a stabilized Top1-DNA complex, it leads to the formation of a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[7]

-

Transcription-Associated Damage: Similarly, the collision of transcription machinery with the trapped complex can also lead to DNA damage and cell death.

The overall effect is the induction of significant DNA damage, preferentially in rapidly dividing cancer cells that exhibit high levels of Top1 activity and are actively replicating their DNA.

Figure 1: Mechanism of Topoisomerase I Inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a basis for its preclinical evaluation.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (ng/mL) |

| P388 | Murine Leukemia | 0.22 |

| HOC-21 | Human Ovarian Cancer | 2.06 |

| QG-56 | Human Lung Cancer | 0.17 |

| Data sourced from MedChemExpress.[4] |

Table 2: Topoisomerase I Relaxation Activity

| Compound | Relative Potency (IC₅₀ of Compound / IC₅₀ of SN-38) |

| This compound | 0.51 |

| This value indicates that this compound is more potent than SN-38 in inhibiting Topoisomerase I-mediated DNA relaxation.[4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

DNA Relaxation Assay

This assay is fundamental for determining the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.

Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.[1][8]

Materials:

-

Human Topoisomerase I enzyme[8]

-

Supercoiled plasmid DNA (e.g., pBR322)[9]

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[10]

-

This compound (dissolved in DMSO)

-

Positive Control: Camptothecin (CPT)[5]

-

Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]

-

Proteinase K[5]

-

1% Agarose Gel in TAE or TBE buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

Nuclease-free water (to final volume)

-

2 µL of 10x Topoisomerase I Assay Buffer

-

200-500 ng of supercoiled plasmid DNA

-

Desired concentration of this compound or vehicle control (DMSO)

-

1-2 units of Human Topoisomerase I enzyme (add last)

-

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[8][10]

-

Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Gel Loading Dye.[10] To visualize cleavage products, add 10% SDS to a final concentration of 1% and Proteinase K to 50 µg/mL, then incubate at 37°C for 15-30 minutes.[5]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[1]

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.[1] Visualize the DNA bands under UV transillumination.

Data Interpretation:

-

No Enzyme Control: A single band of fast-migrating supercoiled DNA.

-

Enzyme Control (No Inhibitor): A ladder of slower-migrating relaxed DNA topoisomers.

-

Effective Inhibitor: A dose-dependent decrease in the formation of relaxed DNA and a corresponding increase in the supercoiled DNA band.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2][11]

Materials:

-

Cancer cell lines of interest (e.g., P388, HOC-21, QG-56)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound (in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[12]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[2][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[12]

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value.

Figure 2: Experimental workflow for inhibitor characterization.

Signaling Pathways Affected by Topoisomerase I Inhibitors

The cytotoxic effects of Topoisomerase I inhibitors like camptothecin analogues are primarily mediated through the induction of apoptosis following DNA damage.

DNA Damage Response and Apoptosis

The formation of double-strand breaks due to replication fork collapse triggers the DNA Damage Response (DDR) pathway. This complex signaling network involves sensor proteins that recognize the DNA damage, which in turn activate transducer kinases such as ATM and ATR. These kinases phosphorylate a variety of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

The apoptotic signaling cascade initiated by Topoisomerase I inhibitors typically involves the intrinsic (mitochondrial) pathway.[13] Key events include:

-

Activation of p53: In p53-proficient cells, this tumor suppressor is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins like Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[13]

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[13] Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.

Figure 3: Apoptosis signaling pathway induced by Top1 inhibitors.

Conclusion

This compound represents a potent member of the hexacyclic camptothecin class of anticancer agents. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavage complex, leads to the induction of lethal DNA double-strand breaks and subsequent apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this and other Topoisomerase I inhibitors. A thorough understanding of its interaction with Topoisomerase I and its effects on DNA supercoiling is paramount for its continued development and potential clinical application. Further research into the specific signaling pathways modulated by this compound may reveal additional therapeutic opportunities and biomarkers for patient stratification.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. topogen.com [topogen.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. inspiralis.com [inspiralis.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. mdpi.com [mdpi.com]

In Vitro Antitumor Profile of Topoisomerase I Inhibitor 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antitumor activities of Topoisomerase I inhibitor 8, a potent hexacyclic analogue of camptothecin. This document collates available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the compound's mechanism of action and relevant experimental workflows.

Core Antitumor Activity Data

This compound, also identified as compound 57 in seminal literature, demonstrates significant cytotoxic effects against a range of tumor cell lines.[1] Its potency is highlighted by sub-nanomolar to low nanomolar IC50 values, indicating strong potential as an anticancer agent.

Cytotoxicity Data

The half-maximal inhibitory concentrations (IC50) of this compound have been determined in several cancer cell lines, as summarized below.

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM)¹ |

| P388 | Murine Leukemia | 0.17 | 0.40 |

| QG-56 | Human Lung Carcinoma | 0.22 | 0.52 |

| HOC-21 | Human Ovarian Carcinoma | 2.06 | 4.90 |

¹ Molar concentrations calculated based on a molecular weight of 420.43 g/mol .

Comparative Potency

In comparative studies, this compound has shown greater potency than SN-38, the active metabolite of the clinically used drug Irinotecan. The IC50 ratio of this compound to SN-38 is 0.51, indicating it is approximately twice as potent in the assays conducted.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription. The inhibitor stabilizes the covalent complex formed between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers cell death pathways.

Signaling Pathway

The following diagram illustrates the established signaling pathway for Topoisomerase I inhibitors like camptothecin and its analogues.

Caption: Mechanism of action for this compound.

Experimental Protocols

While the full experimental details from the original publication by Sugimori et al. (1998) could not be accessed, the following sections provide detailed, standardized protocols for the key in vitro assays typically used to characterize topoisomerase I inhibitors. These represent the methodologies likely employed to generate the reported data.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50 values of this compound against cancer cell lines.

1. Cell Seeding:

-

Culture P388, HOC-21, and QG-56 cells in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).

-

Seed cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

-

Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plates for 48 to 72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the culture medium from the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of human topoisomerase I.

1. Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a topoisomerase I assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a no-enzyme control, a no-inhibitor control (with DMSO), and a positive control inhibitor (e.g., camptothecin).

-

Initiate the reaction by adding a purified human topoisomerase I enzyme.

2. Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes.

3. Reaction Termination:

-

Stop the reaction by adding a stop solution containing SDS and a DNA loading dye.

4. Agarose Gel Electrophoresis:

-

Load the reaction products onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

5. Visualization and Analysis:

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV light.

-

The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of the inhibitor.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for a typical in vitro cytotoxicity MTT assay.

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

References

In-Depth Technical Guide: Topoisomerase I Inhibitor 8

CAS Number: 210346-40-0

Synonyms: (S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione, Exatecan Impurity 5.[1]

Introduction

Topoisomerase I inhibitor 8 is a potent, semi-synthetic hexacyclic camptothecin analogue that has demonstrated significant in vitro antitumor activity.[1][2] As a member of the camptothecin class of compounds, its mechanism of action involves the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activity, and relevant experimental methodologies.

Physicochemical Properties

This compound is a solid, appearing as a light yellow to brown substance.[2] Limited data is available regarding its full physicochemical profile.

| Property | Value | Reference |

| Molecular Formula | C24H21FN2O4 | [1][2] |

| Molecular Weight | 420.43 g/mol | [2] |

| Appearance | Solid, light yellow to brown | [2] |

| Melting Point | 265°C | [3] |

| Solubility | DMSO: 50 mg/mL (118.93 mM) (requires sonication) | [2] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Biological Activity

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I.[2] This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin and its analogues, including this inhibitor, bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[2] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with them, ultimately triggering apoptosis and cell death.[2]

In Vitro Antitumor Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. It is reported to be approximately 10 times more active than SN-38, the active metabolite of Irinotecan. The IC50 values for this compound against three cell lines are summarized below.

| Cell Line | IC50 (ng/mL) | IC50 (nM) |

| P388 (Murine Leukemia) | 0.22 | ~0.52 |

| HOC-21 (Human Ovarian Cancer) | 2.06 | ~4.90 |

| QG-56 (Human Lung Cancer) | 0.17 | ~0.40 |

Note: nM values are calculated based on the molecular weight of 420.43 g/mol .

The compound's inhibitory effect on Topoisomerase I was shown to be more potent than that of SN-38, with a relative IC50 ratio (compound/SN-38) of 0.51 in a DNA relaxation assay.[2]

Synthesis

The synthesis of this compound is achieved through a Friedländer annulation, a classic method for the synthesis of quinolines.[1] This reaction involves the condensation of an appropriately substituted bicyclic amino ketone with a tricyclic ketone.

Detailed experimental parameters for the synthesis and purification of this specific compound are not publicly available. A generalized protocol for the Friedländer synthesis of camptothecin analogues is as follows:

-

Reaction Setup: The bicyclic amino ketone and the tricyclic ketone are dissolved in a suitable high-boiling point solvent, such as p-xylene or acetic acid.

-

Catalyst: An acid or base catalyst is often employed to facilitate the condensation. Common catalysts include p-toluenesulfonic acid, piperidine, or Lewis acids.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation and subsequent cyclization.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to yield the pure final product.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available. However, based on standard methodologies, the following protocols are representative of the assays used to characterize this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., P388, HOC-21, QG-56) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I enzyme, and the appropriate reaction buffer.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA from each reaction is separated by agarose gel electrophoresis. Supercoiled and relaxed DNA have different mobilities in the gel.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light.

-

Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of the inhibitor compared to the control.

In Vivo and Pharmacokinetic Data

There is no publicly available information regarding the in vivo efficacy or pharmacokinetic profile of this compound (CAS 210346-40-0). While studies on other hexacyclic camptothecin analogues exist, this specific compound does not appear to have been advanced into further preclinical or clinical development based on the available literature.

Conclusion

This compound is a highly potent hexacyclic camptothecin analogue with significant in vitro cytotoxic and topoisomerase I inhibitory activity. Its in vitro potency surpasses that of SN-38, a clinically relevant topoisomerase I inhibitor. While the initial in vitro data are promising, a lack of publicly available in vivo efficacy, pharmacokinetic, and detailed stability data limits a comprehensive assessment of its therapeutic potential. Further research would be necessary to determine if its potent in vitro activity translates into a favorable in vivo profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activity of ring A- and F-modified hexacyclic camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structural basis of camptothecin interactions with human serum albumin: impact on drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Topoisomerase I Inhibitor 8 (C24H21FN2O4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of the potent antineoplastic agent, Topoisomerase I inhibitor 8. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, a hexacyclic analogue of camptothecin, is a potent inhibitor of Topoisomerase I.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C24H21FN2O4 | [3] |

| Molecular Weight | 420.44 g/mol | [4] |

| CAS Number | 210346-40-0 | [3] |

| IUPAC Name | (S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | [4] |

| Appearance | Solid | [3] |

| Storage | Stable under recommended storage conditions. | [3] |

Biological Activity and Quantitative Data

This compound demonstrates significant cytotoxic effects against various cancer cell lines. Its primary biological target is the nuclear enzyme Topoisomerase I, a critical component in DNA replication and transcription.

In Vitro Cytotoxicity

The compound has been evaluated for its cytotoxic effects against a panel of human and murine cancer cell lines. The 50% inhibitory concentration (IC50) values are presented below.

| Cell Line | Description | IC50 (ng/mL) | Reference |

| P388 | Murine leukemia | 0.22 | [2] |

| HOC-21 | Human oral squamous cell carcinoma | 2.06 | [2] |

| QG-56 | Human lung adenosquamous carcinoma | 0.17 | [2] |

Topoisomerase I Inhibition

The inhibitory activity of this compound on its molecular target has been quantified relative to SN-38, the active metabolite of the clinically used anticancer drug irinotecan.

| Assay | Relative Potency (IC50 of compound / IC50 of SN-38) | Reference |

| Topoisomerase I DNA Relaxation Assay | 0.51 | [2] |

These data indicate that this compound is a highly potent cytotoxic agent and a more potent inhibitor of Topoisomerase I than SN-38 in a cell-free assay. The potent inhibition of Topoisomerase I correlates well with its cytotoxicity.[2]

Mechanism of Action and Signaling Pathways

Topoisomerase I inhibitors, including camptothecin and its analogues, exert their cytotoxic effects by trapping the enzyme-DNA covalent complex, known as the cleavable complex.[5][6] This stabilization prevents the re-ligation of the single-strand DNA break created by Topoisomerase I during the relaxation of supercoiled DNA.

The collision of the DNA replication fork with these stabilized cleavable complexes leads to the conversion of single-strand breaks into irreversible double-strand breaks.[6] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and programmed cell death (apoptosis).

Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by the inhibition of Topoisomerase I.

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

While the full experimental details from the original publication by Sugimori et al. (1998) are not publicly available, the following are representative protocols for the key assays used to characterize this compound. These are based on standard methodologies in the field.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I.

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO alone).

-

Enzyme Addition: Initiate the reaction by adding a purified human Topoisomerase I enzyme.

-